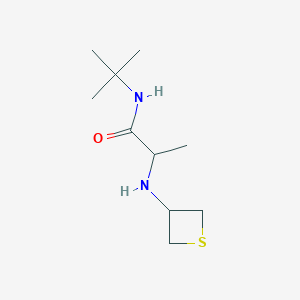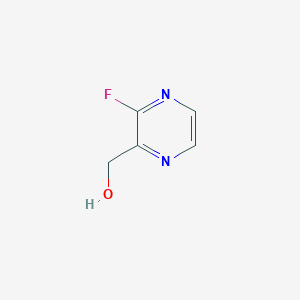
(3-Fluoropyrazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoropyrazin-2-yl)methanol is a fluorinated heterocyclic compound with the molecular formula C5H5FN2O It features a pyrazine ring substituted with a fluorine atom at the third position and a hydroxymethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoropyrazin-2-yl)methanol typically involves the fluorination of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carboxylic acid with a fluorinating agent such as Selectfluor. The reaction proceeds under anhydrous conditions in a solvent like acetonitrile, followed by reduction of the ester group to yield the desired hydroxymethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to achieve high purity levels required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: (3-Fluoropyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (3-Fluoropyrazin-2-yl)methane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: (3-Fluoropyrazin-2-yl)formaldehyde or (3-Fluoropyrazin-2-yl)carboxylic acid.
Reduction: (3-Fluoropyrazin-2-yl)methane.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Fluoropyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays due to its unique fluorine substitution.
Medicine: It is investigated for its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where fluorinated compounds impart desirable properties such as hydrophobicity and chemical resistance
Mecanismo De Acción
The mechanism of action of (3-Fluoropyrazin-2-yl)methanol involves its interaction with specific molecular targets, primarily through its fluorine and hydroxymethyl groups. The fluorine atom can engage in hydrogen bonding and dipole interactions, influencing the compound’s binding affinity to enzymes and receptors. The hydroxymethyl group can undergo oxidation or reduction, modulating the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
- (3-Fluoropyridin-2-yl)methanol
- (3-Fluoropyridin-2-yl)methane
- (3-Fluoropyrazin-2-yl)formaldehyde
Comparison: (3-Fluoropyrazin-2-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the pyrazine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological systems. Compared to (3-Fluoropyridin-2-yl)methanol, the pyrazine derivative exhibits different electronic properties due to the additional nitrogen atom in the ring, which can influence its behavior in chemical and biological contexts .
Propiedades
IUPAC Name |
(3-fluoropyrazin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMXPHZOIPPKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 6-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8218510.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B8218518.png)
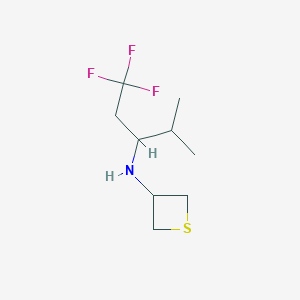
![2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B8218531.png)
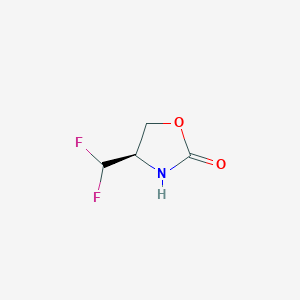
![(1R,8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B8218542.png)
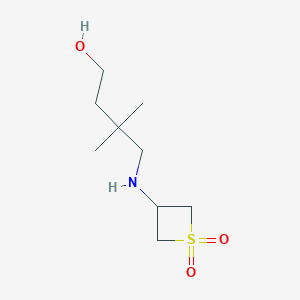
![5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218558.png)
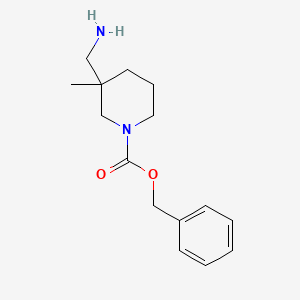
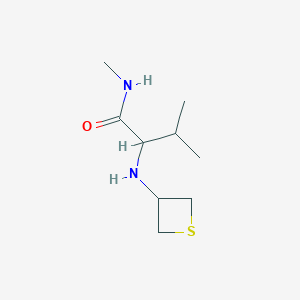
![5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine](/img/structure/B8218573.png)
![2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine](/img/structure/B8218581.png)
![6-Bromopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B8218582.png)
